![molecular formula C20H14F3NO2 B12571782 N-([1,1'-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide CAS No. 634186-75-7](/img/structure/B12571782.png)
N-([1,1'-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide is an organic compound that features a biphenyl group, a hydroxy group, and a trifluoromethyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often involve the use of a fluoride source to activate TMSCF3, allowing it to react with the appropriate benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfone. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.
科学的研究の応用
N-([1,1’-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance
作用機序
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
類似化合物との比較
Similar Compounds
N-Biphenyl-3-yl-2-trifluoromethyl-benzamide: Similar structure but with different substitution patterns.
Trifluorotoluene Derivatives: Compounds like 3-aminobenzotrifluoride, used in herbicide synthesis.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide is unique due to its combination of a biphenyl group, a hydroxy group, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
634186-75-7 |
|---|---|
分子式 |
C20H14F3NO2 |
分子量 |
357.3 g/mol |
IUPAC名 |
2-hydroxy-N-(2-phenylphenyl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)14-10-11-18(25)16(12-14)19(26)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12,25H,(H,24,26) |
InChIキー |
FCFMJPPTRMTXHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


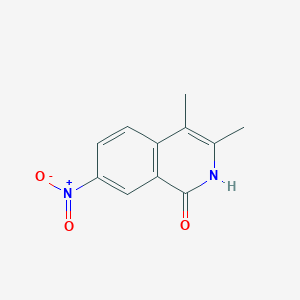
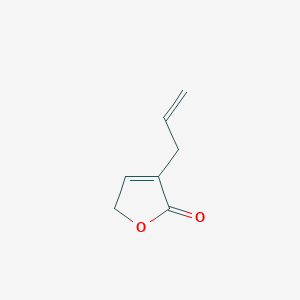
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

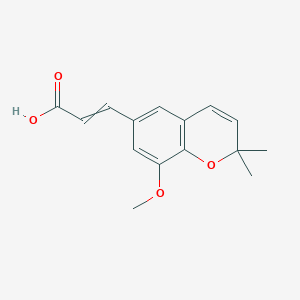
![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
![3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid](/img/structure/B12571739.png)
![4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid](/img/structure/B12571740.png)
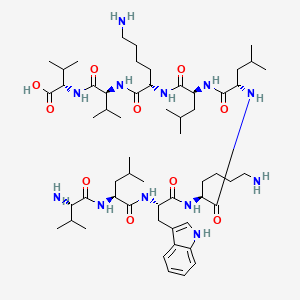
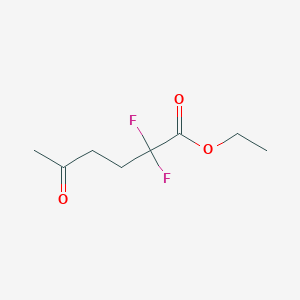
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
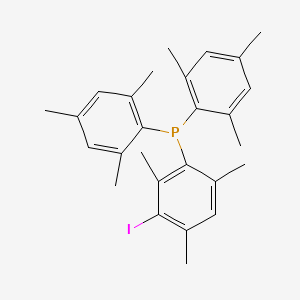
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
